molecular formula C10H12BrFO B7941425 1-Bromo-3-butoxy-5-fluorobenzene

1-Bromo-3-butoxy-5-fluorobenzene

Cat. No.: B7941425
M. Wt: 247.10 g/mol
InChI Key: OCKVQUURBASQNE-UHFFFAOYSA-N
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Description

1-Bromo-3-butoxy-5-fluorobenzene is an organic compound with the molecular formula C10H12BrFO It is a derivative of benzene, substituted with bromine, butoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-butoxy-5-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-butoxy-5-fluorophenol, followed by the substitution of the hydroxyl group with a bromine atom. This reaction typically requires the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can enhance the stability and efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-butoxy-5-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution Reactions: Nucleophiles such as alkoxides or amines in polar solvents.

Major Products Formed:

    Substituted Benzene Derivatives: Depending on the reagents and conditions, various substituted benzene derivatives can be formed.

Scientific Research Applications

1-Bromo-3-butoxy-5-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-butoxy-5-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the butoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-butoxy-5-fluorobenzene is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs.

Properties

IUPAC Name

1-bromo-3-butoxy-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKVQUURBASQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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